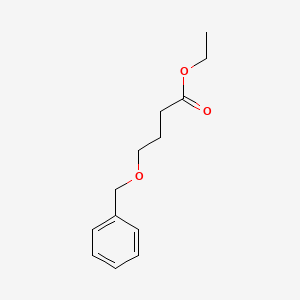

2-Fluoro-4-(4-methylphenyl)-pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

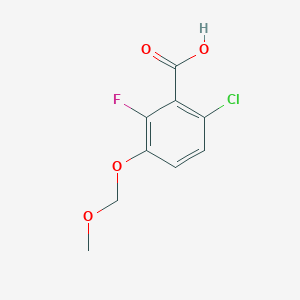

The closest compounds I found are 2-Fluoro-4-methylphenylboronic acid and 2-fluoro-4-methylphenol . These are boronic acid and phenol compounds respectively, containing a fluorine atom and a methyl group attached to a phenyl ring . They are used as building blocks in organic synthesis .

Molecular Structure Analysis

The molecular structure of these compounds can be represented by the formulae FC6H3(CH3)B(OH)2 for 2-Fluoro-4-methylphenylboronic acid and C7H7FO for 2-fluoro-4-methylphenol .Chemical Reactions Analysis

Again, while specific reactions involving “2-Fluoro-4-(4-methylphenyl)-pyridine” are not available, 2-Fluoro-4-methylphenylboronic acid has been used as a reactant in water-accelerated Pd-Catalyzed Suzuki-Miyaura coupling .Physical And Chemical Properties Analysis

2-Fluoro-4-methylphenylboronic acid is a solid with a melting point of 228-233 °C . 2-fluoro-4-methylphenol is also a solid .Scientific Research Applications

Supramolecular Assemblies and Molecular Interactions

Research into the structural properties of compounds related to 2-Fluoro-4-(4-methylphenyl)-pyridine reveals insights into how substituents like fluorine and methyl groups influence molecular interactions. In one study, the replacement of a fluorine atom with a methyl group in a related compound shifted the type of weak interactions from C-H...F to C-H...π, highlighting the role of these interactions in forming stable supramolecular assemblies. This research can have implications for the design of new materials and pharmaceuticals by understanding how molecular modifications affect their supramolecular structure and stability (Chopra, Mohan, Vishalakshi, & Guru Row, 2006).

Fluorescent Sensing Applications

Derivatives of 2-Fluoro-4-(4-methylphenyl)-pyridine have been explored for their potential in fluorescent sensing applications. A study on low-molecular-weight fluorescent sensors based on a pyridine-pyridone core structure, which is similar to 2-Fluoro-4-(4-methylphenyl)-pyridine, demonstrated that these compounds could be used to detect Zn2+ ions in living cells. This has potential applications in bioimaging and environmental monitoring, where sensitive and selective detection of metal ions is crucial (Hagimori, Mizuyama, Tominaga, Mukai, & Saji, 2015).

Polymer Science

In the field of polymer science, a diamine monomer containing a pyridine group, akin to 2-Fluoro-4-(4-methylphenyl)-pyridine, was synthesized for the development of new polyimides. These polyimides exhibited high glass transition temperatures and thermal stability, making them suitable for high-performance materials used in electronics, aerospace, and automotive industries. The study underscores the importance of pyridine derivatives in designing polymers with enhanced thermal and mechanical properties (Wang, Liou, Liaw, & Huang, 2008).

Catalysis and Organic Synthesis

Fluorinated pyridine derivatives, including those related to 2-Fluoro-4-(4-methylphenyl)-pyridine, have been utilized in catalysis and organic synthesis. For instance, fluorinated sterically bulky mononuclear and binuclear 2-iminopyridylnickel halides have been developed for ethylene polymerization. The study provides insights into how ligand frameworks and substituents influence the catalytic activity and the properties of the resulting polyethylene, which is critical for tailoring materials for specific applications (Zhang, Lin, Liu, Ye, Liang, & Sun, 2021).

Analytical Chemistry

In analytical chemistry, pyridine derivatives have been engineered as chemosensors for metal ions, demonstrating the versatility of these compounds in environmental monitoring and healthcare diagnostics. A study on tuning the sensitivity of a simple hydrazone for selective fluorescent "turn on" chemo-sensing of Al3+ highlights the potential of pyridine-based compounds in detecting metal ions with high selectivity and sensitivity, which is vital for tracking metal ion levels in biological systems and the environment (Rahman, Ali, Khalil, Guo, Zhang, Wang, Li, & Zhang, 2017).

Safety and Hazards

properties

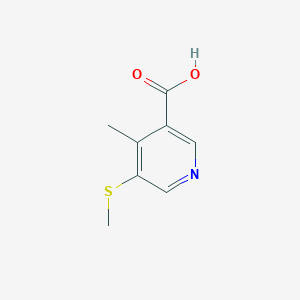

IUPAC Name |

2-fluoro-4-(4-methylphenyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN/c1-9-2-4-10(5-3-9)11-6-7-14-12(13)8-11/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWJPDSBDSHIFSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NC=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-(4-methylphenyl)-pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.